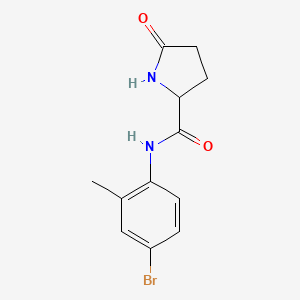

N-(4-bromo-2-methylphenyl)-5-oxoprolinamide

CAS No.: 1048971-80-7

Cat. No.: VC16959670

Molecular Formula: C12H13BrN2O2

Molecular Weight: 297.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1048971-80-7 |

|---|---|

| Molecular Formula | C12H13BrN2O2 |

| Molecular Weight | 297.15 g/mol |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C12H13BrN2O2/c1-7-6-8(13)2-3-9(7)15-12(17)10-4-5-11(16)14-10/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,15,17) |

| Standard InChI Key | SJPFQLCOFGCKOY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C2CCC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The molecule’s core consists of two distinct regions:

-

Aromatic System: A phenyl ring substituted at the 2-position with a methyl group (-CH₃) and at the 4-position with a bromine atom (-Br). This substitution pattern directs electrophilic reactions to the 3- and 5-positions of the ring.

-

Proline-derived Amide: A five-membered pyrrolidone ring (5-oxoproline) connected to the aromatic amine via a carboxamide (-CONH-) linkage. The ketone group at the 5-position of the pyrrolidone enhances the compound’s polarity .

Table 1: Key Structural Parameters

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₃BrN₂O₂ |

| Molecular Weight | 297.15 g/mol |

| Functional Groups | Amide, bromoarene, ketone, methyl substituent |

| Hybridization | sp² (aromatic ring), sp³ (pyrrolidone ring) |

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a coupling reaction between 2-bromo-4-methylphenylamine and 5-oxoprolinamide (Figure 2). A widely used method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate amide bond formation :

Reaction Scheme:

Table 2: Synthesis Conditions

| Parameter | Details |

|---|---|

| Coupling Agent | DCC (1.1 equiv) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature, stirred for 12–24 hours |

| Workup | Filtration to remove dicyclohexylurea (DCU), solvent evaporation |

| Yield | ~70–85% (estimated based on analogous reactions) |

Purification and Characterization

Crude product is typically purified via recrystallization from ethanol or methanol. Characterization relies on:

-

Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the methyl group (~δ 2.3 ppm) and a broad peak for the amide proton (~δ 8.1 ppm).

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

-

Bromine Atom: Undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols).

-

Amide Bond: Hydrolyzable to carboxylic acid and amine under acidic/basic conditions.

-

Ketone Group: Participates in condensation reactions (e.g., with hydrazines to form hydrazones).

Table 3: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| SNAr | KNH₂, NH₃, 100°C | 4-Amino-2-methylphenyl derivative |

| Hydrolysis | 6M HCl, reflux, 6 hours | 5-Oxoproline + 2-bromo-4-methylaniline |

| Reductive Amination | NaBH₃CN, RNH₂ | Secondary amine derivatives |

Applications and Research Significance

Medicinal Chemistry

While direct biological data are scarce, structural analogs suggest potential as:

-

Enzyme Inhibitors: The amide and ketone groups may interact with protease active sites.

-

Anticancer Agents: Brominated aromatics are explored for DNA intercalation or kinase inhibition .

Organic Synthesis

-

Building Block: Used to synthesize complex heterocycles via intramolecular cyclization.

-

Ligand Design: The proline moiety could serve as a chiral scaffold in asymmetric catalysis.

Comparative Analysis with Related Compounds

Comparison with N-(4-methylphenyl)-5-oxoprolinamide (CAS: 4108-07-0) highlights the impact of bromine substitution:

Table 4: Bromine vs. Hydrogen Substituent Effects

| Property | N-(4-Bromo-2-methylphenyl)-5-oxoprolinamide | N-(4-Methylphenyl)-5-oxoprolinamide |

|---|---|---|

| Molecular Weight | 297.15 g/mol | 232.27 g/mol |

| Reactivity | Electrophilic aromatic substitution | Less reactive aryl group |

| Polarity | Higher (due to Br electronegativity) | Lower |

Future Perspectives

Further research should prioritize:

-

Biological Screening: Antimicrobia

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume